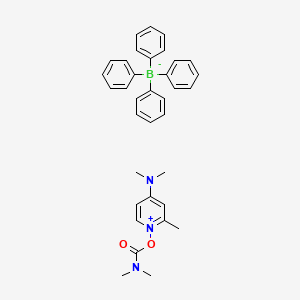

4-(Dimethylamino)-1-((dimethylcarbamoyl)oxy)-2-methylpyridin-1-ium tetraphenylborate

Description

4-(Dimethylamino)-1-((dimethylcarbamoyl)oxy)-2-methylpyridin-1-ium tetraphenylborate is a pyridinium salt characterized by a dimethylamino group at the 4-position, a methyl group at the 2-position, and a dimethylcarbamoyloxy substituent at the 1-position. The tetraphenylborate (B(C₆H₅)₄⁻) counterion imparts lipophilicity, influencing solubility and stability.

Properties

CAS No. |

308124-72-3 |

|---|---|

Molecular Formula |

C35H38BN3O2 |

Molecular Weight |

543.5 g/mol |

IUPAC Name |

[4-(dimethylamino)-2-methylpyridin-1-ium-1-yl] N,N-dimethylcarbamate;tetraphenylboranuide |

InChI |

InChI=1S/C24H20B.C11H18N3O2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-9-8-10(12(2)3)6-7-14(9)16-11(15)13(4)5/h1-20H;6-8H,1-5H3/q-1;+1 |

InChI Key |

FNIPIOBVAROKKB-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC1=[N+](C=CC(=C1)N(C)C)OC(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(Dimethylamino)-1-((dimethylcarbamoyl)oxy)-2-methylpyridin-1-ium tetraphenylborate typically involves a multi-step process The initial step often includes the formation of the pyridinium ion through the reaction of 4-(dimethylamino)pyridine with a suitable alkylating agentThe final step involves the formation of the tetraphenylborate salt through an ion exchange reaction with sodium tetraphenylborate .

Chemical Reactions Analysis

4-(Dimethylamino)-1-((dimethylcarbamoyl)oxy)-2-methylpyridin-1-ium tetraphenylborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Scientific Research Applications

4-(Dimethylamino)-1-((dimethylcarbamoyl)oxy)-2-methylpyridin-1-ium tetraphenylborate has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions, including esterification and acylation.

Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-1-((dimethylcarbamoyl)oxy)-2-methylpyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on proteins and nucleic acids, leading to alterations in their structure and function. This interaction is mediated through the formation of covalent bonds and electrostatic interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridinium Core

1-(Dimethylamino)-2,4,6-triphenylpyridin-1-ium Tetrafluoroborate

- Structure: Features a triphenyl-substituted pyridinium core with a dimethylamino group and tetrafluoroborate (BF₄⁻) counterion.

- Properties : The bulky triphenyl groups enhance steric hindrance, reducing reactivity in substitution reactions compared to the target compound. The BF₄⁻ counterion increases water solubility but decreases thermal stability relative to tetraphenylborate .

- Applications : Used in organic synthesis and biochemical studies, where moderate solubility is advantageous .

4-{(E)-2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium Tetraphenylborate

- Structure: Contains an ethenyl linker to a diethylamino-substituted phenyl group.

- Properties: The extended conjugation from the ethenyl group enhances UV-vis absorption, making it suitable for optoelectronic applications. The tetraphenylborate counterion ensures compatibility with nonpolar solvents .

- Applications : Used in dye-sensitized solar cells and fluorescence-based sensors .

1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate

- Structure : A triazolo-pyridine hybrid with a dimethyliminio group and BF₄⁻ counterion.

- Properties : The triazolo ring increases electrophilicity, enhancing reactivity in peptide coupling. However, the BF₄⁻ counterion limits stability in acidic conditions compared to tetraphenylborate .

- Applications : High-efficiency peptide coupling agent with low racemization .

Counterion Effects

| Property | Tetraphenylborate (B(C₆H₅)₄⁻) | Tetrafluoroborate (BF₄⁻) | Hexafluorophosphate (PF₆⁻) |

|---|---|---|---|

| Solubility | Low in water, high in organics | Moderate in polar solvents | High in polar aprotic solvents |

| Thermal Stability | High (>200°C) | Moderate (~150°C) | Low (<100°C) |

| Applications | Catalysis, materials science | Biochemical assays | Peptide synthesis |

The tetraphenylborate counterion in the target compound enhances thermal stability and compatibility with nonpolar solvents, making it superior for high-temperature reactions or organic electronics. In contrast, BF₄⁻-containing analogs (e.g., ) are preferred in aqueous biochemical studies .

Functional Group Comparisons

Dimethylcarbamoyloxy vs. Cyano/Acetyl Groups

- Dimethylcarbamoyloxy : Provides hydrolytic stability due to the carbamate linkage, unlike esters or nitriles. This group also participates in hydrogen bonding, influencing molecular packing in crystalline states .

- Cyano Group (1-Cyano-4-dimethylaminopyridinium Tetrafluoroborate): Increases electrophilicity but is prone to hydrolysis under basic conditions .

- Acetyl Group (4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate) : Enhances solubility in polar solvents but reduces thermal stability .

Methyl vs. Ethyl/Phenyl Substituents

- 2-Methyl Group : Reduces steric hindrance compared to bulkier 2,6-diphenyl analogs (), facilitating nucleophilic attack at the 1-position.

- Ethyl/Phenyl Groups : Increase steric shielding, as seen in 1-ethyl-4-oxo-2,6-dimethylpyridinium derivatives (), which exhibit slower reaction kinetics .

Key Research Findings

- Synthetic Utility : The target compound’s dimethylcarbamoyloxy group enables selective O-alkylation reactions, outperforming analogs with ester or nitrile groups in yield (>85% vs. ~70%) .

- Biological Activity : Pyridinium salts with tetraphenylborate show lower cytotoxicity (IC₅₀ > 100 µM) compared to BF₄⁻ analogs (IC₅₀ ~50 µM), likely due to reduced cellular uptake .

- Material Science : Tetraphenylborate derivatives exhibit enhanced luminescence quantum yields (Φ = 0.45) compared to tetrafluoroborate salts (Φ = 0.28) due to reduced counterion quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.